An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
Abstract This guide provides a comprehensive technical overview of the methodologies and findings related to the crystal structure analysis of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid. The compound, with the...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive technical overview of the methodologies and findings related to the crystal structure analysis of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid. The compound, with the molecular formula C₁₃H₁₃N₃O₄[1], is a subject of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.[2] A detailed examination of its three-dimensional structure is crucial for understanding its physicochemical properties and potential as a building block in drug development. This document outlines the synthesis, crystallization, single-crystal X-ray diffraction analysis, and computational studies, including Hirshfeld surface analysis, to elucidate the intricate network of intermolecular interactions governing its solid-state architecture. The protocols and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction: The Significance of Structural Elucidation
The piperidine moiety is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[3] The title compound, 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid, incorporates several key functional groups—a cyano group, a nitro group, a carboxylic acid, and a piperidine ring—that can participate in a rich network of non-covalent interactions. Understanding the precise three-dimensional arrangement of these groups in the crystalline state is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic properties.
This guide delves into the complete workflow of crystal structure analysis, from material synthesis to advanced computational modeling. By presenting a detailed, step-by-step account, we aim to provide not only the results of the analysis but also the scientific rationale behind each experimental choice, thereby offering a self-validating and authoritative resource.
Experimental Methodology
Synthesis and Crystallization
A robust and scalable synthesis is the foundational step for obtaining high-quality single crystals. The synthesis of 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid can be achieved through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis
Reactant Preparation: In a 250 mL round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF, 50 mL). Add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
Nucleophilic Substitution: To the stirring suspension, add 2-fluoro-5-nitrobenzonitrile (1.0 eq).
Reaction Condition: Heat the mixture at 80°C for 12 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
Acidification and Isolation: Acidify the aqueous solution with 2N HCl to a pH of approximately 3-4. The product will precipitate out of the solution.
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Crystallization Protocol:
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.
Solvent Selection: Dissolve the purified compound in a minimal amount of a hot solvent mixture, such as methanol or ethanol.
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.
Crystal Harvesting: Carefully harvest the resulting single crystals and mount them for X-ray analysis.
Molecular weight and exact mass of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid Introduction In the landscape of modern drug discovery and development, the precise characteriza...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Small molecules, which constitute the majority of approved pharmaceuticals, must be unambiguously identified and quantified.[1] Among the most fundamental of these characteristics are molecular weight and exact mass. This guide provides an in-depth technical examination of these two critical parameters for the compound 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid , a substituted piperidine derivative with potential applications in medicinal chemistry.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond simple definitions to explore the causality behind experimental choices, the protocols for determination, and the profound implications of these values in confirming chemical identity and ensuring purity.
Chemical Identity and Physicochemical Properties
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid is a complex organic molecule featuring a piperidine ring substituted with a carboxylic acid group, and a nitrophenyl group further functionalized with a cyano moiety. These features dictate its chemical reactivity and analytical behavior.
Conceptual Framework: Molecular Weight vs. Exact Mass
A frequent point of confusion in analytical chemistry is the distinction between molecular weight and exact mass. While related, they are not interchangeable and are determined by different means for different purposes.[4]
Molecular Weight (or Average Molecular Mass): This is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. It is calculated using the atomic weights of the elements as found on the periodic table (e.g., Carbon ≈ 12.011 amu, Chlorine ≈ 35.45 amu). This value is typically used for stoichiometric calculations in bulk chemistry, such as determining the mass of a reagent needed for a reaction.
Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da).[1] This is the value measured by high-resolution mass spectrometry (HRMS) and is a critical parameter for determining the elemental composition of a molecule.[4] For 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (C₁₃H₁₃N₃O₄), the difference is subtle but significant:
Molecular Weight: 275.26 g/mol
Exact Mass: 275.09060 Da
The ability to measure mass to three or four decimal places with HRMS allows chemists to distinguish between molecules that have the same nominal mass but different elemental formulas.[3]
Synthesis and Verification
The synthesis of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid is most plausibly achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This is a well-established class of reactions where a nucleophile displaces a leaving group on an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like the nitro (-NO₂) and cyano (-CN) groups present in the target molecule.[5][6]
Proposed Synthesis Workflow
The logical synthetic route involves the reaction of piperidine-4-carboxylic acid with an activated fluorinated aromatic precursor, 2-fluoro-5-nitrobenzonitrile. The fluorine atom serves as an excellent leaving group, and the reaction is driven by the strong electron-withdrawing nature of the adjacent nitro and cyano groups.
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.
Experimental Protocol: Synthesis
This protocol is based on established methodologies for similar SₙAr reactions.
Reagent Preparation: To a dry round-bottom flask, add piperidine-4-carboxylic acid (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.0 equivalents) as a base.
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve and suspend the reagents. Stir the mixture at room temperature for 15 minutes.
Addition of Electrophile: Add 2-fluoro-5-nitrobenzonitrile (1.05 equivalents) to the reaction mixture.
Reaction: Equip the flask with a reflux condenser and heat the mixture to 100-120 °C. The causality here is that elevated temperature is required to overcome the activation energy for the formation of the Meisenheimer complex intermediate and subsequent displacement of the fluoride leaving group.[5]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
Workup: Cool the reaction to room temperature. Pour the mixture into water and acidify with HCl to a pH of ~3-4 to protonate the carboxylic acid. The product will precipitate out of the aqueous solution.
Purification: Collect the solid product by filtration. Wash with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure compound.
Analytical Characterization by High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the definitive technique for determining the exact mass of a molecule.[7] For a small molecule like this, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice, providing both separation and highly accurate mass detection.[8] A Time-of-Flight (TOF) or Orbitrap mass analyzer is essential for achieving the high resolution required for exact mass measurement.[9]
Mass Spectrometry Workflow
Caption: Workflow for LC-HRMS analysis.
Experimental Protocol: LC-HRMS Analysis
Sample Preparation: Prepare a stock solution of the synthesized compound at 1 mg/mL in a suitable solvent like methanol. Create a dilute working solution (e.g., 1 µg/mL) in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation and forming the [M+H]⁺ ion in positive ion mode.
Liquid Chromatography (LC) Conditions:
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure the compound elutes as a sharp peak.
Flow Rate: 0.3 mL/min.
Mass Spectrometry (MS) Conditions:
Ionization Source: Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for polar, thermally labile molecules like the target compound, minimizing fragmentation and maximizing the signal of the molecular ion.[10][11]
Polarity: Positive and Negative modes. The carboxylic acid makes it amenable to deprotonation ([M-H]⁻) in negative mode, while the piperidine nitrogen can be protonated ([M+H]⁺) in positive mode. Acquiring data in both modes provides complementary information.
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
Acquisition Range: m/z 50 - 500. This range comfortably includes the expected m/z of the protonated (276.0979) and deprotonated (274.0833) species.
Source Parameters: Capillary voltage, gas temperatures, and flow rates must be optimized to achieve stable spray and maximal ion signal.[12]
Data Interpretation and Significance
The output of the HRMS experiment is a mass spectrum. For 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid, we would expect to see:
In Positive Ion Mode: A prominent peak at m/z 276.0979 , corresponding to the exact mass of the protonated molecule ([C₁₃H₁₄N₃O₄]⁺).
In Negative Ion Mode: A prominent peak at m/z 274.0833 , corresponding to the exact mass of the deprotonated molecule ([C₁₃H₁₂N₃O₄]⁻).
Significance in Drug Development:
Structural Confirmation: An experimentally measured mass that matches the theoretical exact mass to within a narrow tolerance (typically < 5 ppm) provides extremely high confidence in the elemental composition of the synthesized molecule. This is a primary method of identity confirmation.
Purity Assessment: The LC separation allows for the detection of impurities from the synthesis. The mass spectrometer can then be used to obtain the exact mass of these impurities, providing critical clues to their structure and origin.[9]
Metabolite Identification: In later stages, HRMS is used to identify metabolites of the drug candidate by searching for predicted mass shifts corresponding to metabolic transformations (e.g., hydroxylation adds 15.9949 Da).
Conclusion
The molecular weight (275.26 g/mol ) and exact mass (275.09060 Da) of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid are fundamental identifiers that serve distinct but complementary roles. While molecular weight is essential for bulk chemical synthesis, the exact mass, determined through high-resolution mass spectrometry, provides unequivocal confirmation of elemental composition. The robust protocols for synthesis via nucleophilic aromatic substitution and characterization by LC-HRMS outlined in this guide represent a self-validating system, ensuring the identity, purity, and integrity of this compound for its potential journey through the drug development pipeline.
References
Smyth, W. F. (2006). Electrospray Ionisation - Mass Spectrometry (ESI-MS) and Liquid Chromatography -Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Current Pharmaceutical Analysis, 2(3), 299-311. Available at: [Link]
Springer Nature. (1996). Mass Spectrometry Protocols and Methods. Springer Protocols. Available at: [Link]
Li, Y., & Wu, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
Tan, P. E., et al. (2017). Effect of Electrospray Ionization Source Parameters on Pharmaceuticals Analysis Using Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]
Smyth, W. F. (2006). Electrospray Ionisation - Mass Spectrometry (ESI-MS) and Liquid Chromatography -Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Current Pharmaceutical Analysis. Available at: [Link]
Zhan, X., et al. (2005). Desorption Electrospray Ionization Mass Spectrometry for High-Throughput Analysis of Pharmaceutical Samples in the Ambient Environment. Analytical Chemistry, 77(20), 6529-6536. Available at: [Link]
An, B., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical Methods in Chemistry. Available at: [Link]
van Vught, R., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Available at: [Link]
Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]
Van Eeckhaut, A., & Mangelings, D. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079). Available at: [Link]
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Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]
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University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]
Zhang, J., et al. (2022). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. Aggregate, 3(4). Available at: [Link]
Águas, R. B., et al. (2023). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry, 21(25), 5223-5232. Available at: [Link]
St. Olaf College. (n.d.). Exact mass calculator. Retrieved from [Link]
Nielsen, D. K., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]
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ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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PubChemLite. (n.d.). Metronidazole benzoate (C13H13N3O4). Retrieved from [Link]
Lasia, I. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(18), 6542. Available at: [Link]
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Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Available at: [Link]
An In-Depth Technical Guide to the Safe Handling of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the safety considerations and handling protocols for 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (CAS N...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety considerations and handling protocols for 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (CAS No. 903863-91-2). As a senior application scientist, the following information is synthesized from available data on structurally related compounds to ensure a high standard of laboratory safety. It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the information presented herein is based on an expert evaluation of its constituent chemical moieties: a piperidine ring, a cyano group, and a nitrophenyl group.
Hazard Identification and Risk Assessment
Given the molecular structure of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid, a comprehensive risk assessment must consider the hazards associated with its functional groups. The nitrophenyl group suggests potential for toxicity and the piperidine moiety is a known irritant. The cyano group introduces an additional layer of potential hazard.
Based on data from related compounds, the primary hazards are anticipated to be:
Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3]
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][3][4]
Potential for Systemic Effects: While specific data is unavailable, the presence of cyano and nitro functional groups warrants caution regarding potential systemic toxicity upon ingestion or absorption.
Note: This classification is predictive and should be treated with caution in the absence of a formal SDS.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
Ventilation: All handling of solid 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid should be conducted in a certified chemical fume hood to prevent inhalation of dust.[5] For solution-based work, a well-ventilated laboratory is the minimum requirement.
Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing, consider using sealed containers or conducting the work within a glove box.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, a face shield should be worn in addition to safety glasses.[4]
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.
Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a significant risk of spillage, a chemically resistant apron should also be worn.
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount for maintaining a safe laboratory environment.
Handling
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4]
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][4][5]
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this chemical is handled.[1][5]
Grounding: For operations that may generate static electricity, ensure proper grounding and bonding to prevent ignition of flammable vapors.[6]
Storage
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4][5]
Incompatibilities: Store away from strong oxidizing agents and strong acids.[4]
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5][7] Seek medical attention if irritation persists.
Eye Contact: If the chemical comes in contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][5][7] Seek immediate medical attention.
Ingestion: If swallowed, do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill Response
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4] The spill area should then be decontaminated.
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust, such as a HEPA-filtered vacuum. Place the waste in a sealed, labeled container for disposal.
Ventilation: Ensure adequate ventilation during cleanup.
Disposal Considerations
All waste generated from the use of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid must be considered hazardous waste.
Waste Containers: Dispose of the compound and any contaminated materials in a properly labeled, sealed container.
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the material to enter drains or waterways.[4]
Experimental Workflow: A Representative Laboratory-Scale Reaction
The following represents a generalized workflow for a reaction involving 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid, emphasizing safety at each step.
Caption: A generalized, safety-conscious workflow for a laboratory reaction.
Conclusion
While 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid is a valuable compound in research and development, its handling requires a thorough understanding of the potential hazards associated with its chemical structure. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. It is strongly recommended to source a specific Safety Data Sheet from the supplier for the most accurate and comprehensive safety information.
Application Note: Synthesis Protocol for 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
Mechanistic Rationale & Strategic Overview The synthesis of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr)[1]. This compound is a critical int...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Strategic Overview
The synthesis of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr)[1]. This compound is a critical intermediate in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including USP30 inhibitors[2].
The success of this SNAr reaction is predicated on the extreme electrophilic activation of the aryl halide. In the starting material, 2-fluoro-5-nitrobenzonitrile, the fluorine atom is situated ortho to a cyano group and para to a nitro group. Both substituents are strongly electron-withdrawing via resonance and induction, which significantly lowers the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO). This allows the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid)[3] to readily attack the ipso-carbon, forming a stabilized Meisenheimer complex before the expulsion of the fluoride leaving group.
Causality in Experimental Design
Base Selection & Stoichiometry: Isonipecotic acid contains a free carboxylic acid moiety. To prevent the zwitterionic form from hindering nucleophilicity and to neutralize the hydrofluoric acid (HF) byproduct, a minimum of two equivalents of base is required. We utilize 2.5 equivalents of Potassium Carbonate (K2CO3) to ensure complete deprotonation of the carboxylate and optimal amine nucleophilicity.
Solvent Choice: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It effectively solvates the potassium salts and stabilizes the highly polar Meisenheimer transition state without hydrogen-bonding to the nucleophile (which would otherwise dampen its reactivity)[2].
Isolation Logic: The reaction yields the product as a water-soluble potassium carboxylate salt. The self-validating isolation step involves controlled aqueous acidification. Dropping the pH to ~3 protonates the carboxylate, triggering the precipitation of the free acid, which can be isolated via simple vacuum filtration.
Reaction Workflow & Logic
Workflow of the SNAr synthesis and pH-dependent isolation of the target carboxylic acid.
Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements optimized for a 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
2-Fluoro-5-nitrobenzonitrile
166.11
1.0
1.66 g (10.0 mmol)
Electrophile
Isonipecotic Acid
129.16
1.1
1.42 g (11.0 mmol)
Nucleophile
Potassium Carbonate (K2CO3)
138.21
2.5
3.45 g (25.0 mmol)
Base / Acid Scavenger
N,N-Dimethylformamide (DMF)
73.09
N/A
15.0 mL
Polar Aprotic Solvent
Hydrochloric Acid (1M aq)
36.46
N/A
As needed (~30 mL)
Quench / Acidification
Step-by-Step Experimental Protocol
Phase 1: Preparation and Activation
Equip a 50 mL round-bottom flask with a magnetic stir bar.
Add 1.42 g (11.0 mmol) of isonipecotic acid and 3.45 g (25.0 mmol) of finely powdered anhydrous K2CO3 to the flask.
Suspend the solids in 15.0 mL of anhydrous DMF. Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes.
Insight: This pre-stirring period allows for the initial deprotonation of the carboxylic acid moiety of isonipecotic acid, increasing its solubility in DMF and preparing the secondary amine for nucleophilic attack.
Phase 2: SNAr Execution
To the stirring suspension, add 1.66 g (10.0 mmol) of 2-fluoro-5-nitrobenzonitrile in a single portion.
Seal the flask with a rubber septum and maintain vigorous stirring at room temperature for 4 to 6 hours.
Insight: Due to the intense activation of the aryl fluoride by the ortho-cyano and para-nitro groups, external heating is generally unnecessary. The reaction will naturally progress to completion at ambient temperature. A slight color change (often deepening to a vibrant yellow/orange) indicates the formation of the SNAr intermediate.
Monitor reaction progress via TLC (Eluent: 10% Methanol in Dichloromethane with 1% Acetic Acid) or LC-MS to confirm the complete consumption of 2-fluoro-5-nitrobenzonitrile.
Phase 3: Quenching and pH-Driven Isolation
Upon completion, transfer the reaction mixture into a larger Erlenmeyer flask containing 50 mL of crushed ice/water. Stir vigorously.
Insight: At this stage, the product exists as the potassium salt of the carboxylic acid, which is highly soluble in the basic aqueous DMF mixture. Unreacted organic impurities may precipitate here and can be filtered off if a high-purity crude is desired.
Slowly add 1M aqueous HCl dropwise to the stirring solution until the pH reaches approximately 3.0 to 4.0 (monitor via pH paper).
Insight: As the pH drops below the pKa of the carboxylic acid, the compound protonates. The resulting neutral 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid is insoluble in water and will crash out of solution as a distinct solid precipitate.
Continue stirring the suspension for an additional 30 minutes at 0–5 °C to ensure complete precipitation and crystallization.
Phase 4: Filtration and Purification
Collect the precipitated solid via vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove residual DMF, potassium chloride, and excess acid.
Dry the solid under high vacuum at 45 °C for 12 hours to afford the title compound. If further purification is required, the material can be recrystallized from an ethanol/water mixture.
References
NextSDS. (n.d.). 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
Using 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid as a pharmaceutical building block
Application Note: 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid in the Synthesis of GPR43 Agonists and Metabolic Disease Therapeutics Executive Summary As a Senior Application Scientist navigating the complexitie...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid in the Synthesis of GPR43 Agonists and Metabolic Disease Therapeutics
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently utilize highly functionalized building blocks to accelerate lead optimization. 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (CAS: 903863-91-2)[1] is a premier bifunctional scaffold widely employed in the synthesis of G-protein coupled receptor 43 (GPR43, also known as FFAR2) agonists[2]. GPR43 is a critical therapeutic target for metabolic syndrome, Type 2 Diabetes (T2D), and dyslipidemia, given its role in regulating lipid profiles and glucose tolerance[2][3]. This application note details the structural rationale, mechanistic causality of synthetic choices, and validated protocols for integrating this building block into drug development workflows.
Structural Rationale & Mechanistic Causality
The architectural design of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid provides a highly tunable pharmacophore:
Piperidine-4-carboxylic acid (Isonipecotic acid) Core : The saturated, rigid heterocyclic ring dictates the 3D spatial vector of attached functional groups, which is critical for deep-pocket GPCR binding. The C4-carboxyl group is primed for amide coupling, enabling rapid diversification with complex secondary amines (e.g., substituted pyrrolidines)[2].
2-Cyano-4-nitrophenyl Moiety : Installed via Nucleophilic Aromatic Substitution (SNAr), the electron-withdrawing nitro group stabilizes the carbon-nitrogen linkage. More importantly, the cyano and nitro groups serve as orthogonal synthetic handles. The nitro group can be selectively reduced to an aniline for urea or sulfonamide formation, while the cyano group can undergo cycloaddition to form a tetrazole—a lipophilic bioisostere of a carboxylic acid that significantly enhances oral bioavailability and membrane permeability.
GPR43 Signaling Context
Endogenous short-chain fatty acids (SCFAs) like acetate and propionate activate GPR43[3]. In enteroendocrine L-cells, this activation triggers the Gq/Gi pathways, leading to elevated intracellular calcium and subsequent GLP-1 secretion[3]. In adipocytes, GPR43 activation inhibits lipolysis, reducing plasma free fatty acid levels[2]. Synthetic agonists derived from this piperidine scaffold are designed to mimic this pathway with enhanced potency and extended half-lives.
Fig 1. GPR43 (FFAR2) signaling pathway activated by synthetic agonists.
Experimental Workflows & Protocols
The following self-validating protocols are engineered to maximize yield while preserving the integrity of sensitive functional groups.
Protocol A: Amide Coupling via C4-Carboxyl Activation
Objective: Couple the piperidine building block to a sterically hindered secondary amine (e.g., a substituted pyrrolidine) to generate a GPR43 agonist precursor[2].
Mechanistic Causality: Secondary amines are notoriously poor nucleophiles due to steric hindrance. Traditional carbodiimides (EDC/NHS) often lead to incomplete reactions or epimerization of chiral centers on the pyrrolidine. We utilize with DIPEA to rapidly generate a highly reactive 7-azabenzotriazole active ester, driving the amidation forward efficiently without racemization.
Activation : Dissolve 1.0 eq of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature (RT) for 15 minutes to pre-form the active ester.
Coupling : Add 1.1 eq of the target pyrrolidine derivative. Stir at RT for 2–4 hours. Monitor completion via LC-MS.
Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.
Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient).
Protocol B: Chemoselective Nitro Reduction
Objective: Convert the 4-nitro group to a 4-amino group for subsequent functionalization, leaving the cyano group intact.
Mechanistic Causality: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of partially reducing the cyano group to a primary amine. To circumvent this, we employ a single-electron transfer reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This method is exceptionally chemoselective, reducing only the nitro group under mild, slightly acidic conditions.
Reaction Setup : Suspend 1.0 eq of the nitro-compound in a 3:1 mixture of Ethanol/Water (0.1 M).
Reduction : Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of solid NH₄Cl. Heat the vigorously stirred suspension to 80°C for 3 hours.
Filtration : Once TLC indicates complete consumption of the starting material, filter the hot mixture through a pad of Celite to remove iron salts. Wash the filter cake thoroughly with hot EtOAc.
Workup : Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline derivative.
Objective: Convert the 2-cyano group into a 1H-tetrazole bioisostere.
Mechanistic Causality: The [3+2] cycloaddition of an azide to a nitrile typically requires harsh thermal conditions (>150°C) that can degrade the nitro group. By introducing Zinc Bromide (ZnBr₂) as a Lewis acid, the zinc coordinates to the nitrile nitrogen, lowering the LUMO energy of the cyano group. This allows the cycloaddition with Sodium Azide (NaN₃) to proceed smoothly at a lower temperature (120°C).
Reaction Setup : Dissolve 1.0 eq of the cyano-compound in anhydrous DMF (0.1 M).
Cycloaddition : Add 3.0 eq of NaN₃ and 1.5 eq of ZnBr₂. Heat the sealed reaction vessel to 120°C for 16 hours behind a blast shield.
Workup : Cool to RT. Carefully acidify the mixture to pH 3 using 1N HCl (this breaks the zinc-tetrazole complex and protonates the tetrazole).
Extraction : Extract with EtOAc (3x). Wash with water and brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.
Fig 2. Divergent synthetic workflows for derivatizing the piperidine building block.
Quantitative Data Presentation
The table below summarizes the expected quantitative parameters and purification strategies for the protocols described above, ensuring reproducible scale-up.
Protocol
Target Transformation
Primary Reagents
Temp / Time
Typical Yield
Primary Purification Method
A
C4-Carboxyl Amidation
HATU, DIPEA, DMF
25°C / 2–4 h
75% – 88%
Normal Phase SiO₂ (DCM/MeOH)
B
4-Nitro Reduction
Fe powder, NH₄Cl, EtOH/H₂O
80°C / 3 h
85% – 95%
Celite Filtration & Extraction
C
2-Cyano to Tetrazole
NaN₃, ZnBr₂, DMF
120°C / 16 h
60% – 70%
Reverse-Phase Prep-HPLC
References
High Point Pharmaceuticals, LLC. (2013). Substituted pyrrolidines as G-protein coupled receptor 43 agonists (US Patent 11,072,582 B2).
Brown, A. J., Goldsworthy, S. M., Barnes, A. A., et al. (2003). The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain aliphatic acids. Journal of Biological Chemistry, 278(13), 11312-11319.[Link]
In Vitro Assay Preparation and Biophysical Characterization of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
Executive Summary & Structural Causality 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (CAS: 903863-91-2) is a highly functionalized heterocyclic building block frequently utilized in fragment-based drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Causality
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (CAS: 903863-91-2) is a highly functionalized heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. Designing robust in vitro assays for this compound requires a deep understanding of its structural dichotomy.
The molecule features a zwitterionic-like piperidine-4-carboxylic acid moiety, which acts as a polar anchor capable of engaging basic residues in target binding pockets. Conversely, the 2-cyano-4-nitrophenyl group is a highly polarizable, electron-deficient aromatic system. While excellent for driving
π−π
stacking interactions with target proteins, the nitroaromatic system introduces significant liabilities in optical assays, primarily through the Inner Filter Effect (IFE) and potential redox cycling.
This application note provides a self-validating framework for the solubilization, optical triage, and label-free biophysical evaluation of this compound, ensuring high-fidelity data generation devoid of assay artifacts.
Ideal for fragment-based screening and lead generation.
LogP (Predicted)
~1.8 - 2.5
Moderate lipophilicity; requires DMSO for stable master stocks.
pKa (Carboxylic Acid)
~4.5
Deprotonated at physiological pH (7.4), aiding aqueous solubility.
Chromophore
4-Nitrophenyl moiety
Strong UV-Vis absorbance (300–450 nm); high risk of Inner Filter Effect (IFE) in fluorescence assays.
Compound Handling & Master Stock Preparation
The integrity of in vitro screening data begins with compound handling. Nitroaromatic compounds are particularly susceptible to degradation if exposed to moisture, which can lead to hydrolysis or premature precipitation when introduced into aqueous assay buffers.
According to the [1], compounds must be dissolved in 100% anhydrous DMSO to prevent micelle formation and ensure uniform distribution.
Protocol 1: Preparation of 10 mM Master Stock
Causality Check: Why use polypropylene plates and argon gas? Polystyrene plates can adsorb hydrophobic aromatic compounds, reducing the effective concentration. Argon displacement prevents atmospheric moisture from dissolving into the hygroscopic DMSO, which would otherwise lower the compound's solubility threshold and cause micro-precipitation.
Equilibration: Allow the lyophilized powder of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid to equilibrate to room temperature in a desiccator before opening to prevent condensation.
Dissolution: Weigh the appropriate mass and dissolve in 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. Vortex for 60 seconds.
Sonication (Conditional): If the solution is not optically clear, sonicate in a water bath at 25°C for 5 minutes. Do not heat above 37°C to prevent thermal degradation of the cyano group.
Storage: Aliquot the 10 mM master stock into V-bottom polypropylene microtiter plates.
Preservation: Flush the headspace of the plates with Argon gas, seal with pierceable foil, and store at 10°C (for short-term use) or -20°C (for long-term storage).
Assay Interference Triage: The Inner Filter Effect (IFE)
A critical pillar of trustworthiness in drug discovery is proving that a compound's activity is target-driven, not an optical artifact. The 4-nitrophenyl group absorbs strongly in the blue/green spectral region. If a biochemical assay utilizes a fluorophore that excites or emits in this range (e.g., NADH at 340 nm / 435 nm), the compound will absorb the light, artificially quenching the signal. This phenomenon, known as the Inner Filter Effect (IFE), is a primary source of false positives in HTS [2].
Protocol 2: Optical Interference Profiling
Causality Check: This protocol is a self-validating step. By measuring the compound's absorbance profile before running the primary assay, you can mathematically predict or physically avoid IFE.
Buffer Preparation: Prepare the standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
Compound Dilution: Dilute the 10 mM DMSO stock into the assay buffer to a final concentration of 100 µM (1% final DMSO). Prepare a vehicle control (1% DMSO in buffer).
UV-Vis Scan: Transfer 100 µL to a UV-transparent 96-well plate. Scan the absorbance from 250 nm to 600 nm using a microplate reader.
Autofluorescence Scan: Excite the sample at common assay wavelengths (e.g., 340 nm, 488 nm, 532 nm) and record the emission spectra to rule out compound autofluorescence.
Decision Gate: If the compound exhibits an absorbance
>0.1
OD at the excitation or emission wavelengths of your intended assay, you must abandon standard fluorescence and pivot to red-shifted assays (e.g., TR-FRET using Europium) or label-free biophysical methods.
Caption: Workflow for triage of nitroaromatic compound assay interference and selection of label-free methods.
Label-Free Biophysical Validation (SPR)
Because 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid poses a high risk for optical interference, Surface Plasmon Resonance (SPR) is the gold-standard methodology for validating its direct binding to a target protein. SPR measures changes in mass at a sensor surface, rendering it completely immune to the compound's color or fluorescence.
Causality Check: Why is a DMSO correction curve mandatory? SPR detects changes in the bulk refractive index of the solution. DMSO has a massive refractive index compared to water. Even a 0.1% mismatch in DMSO concentration between the running buffer and the compound sample will cause a bulk shift that masks the actual binding signal of a small molecule (275 Da).
Target Immobilization:
Dock a CM5 sensor chip into the SPR instrument.
Activate the surface using EDC/NHS chemistry.
Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000-5000 Response Units (RU).
Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).
Buffer Preparation: Prepare the running buffer (e.g., PBS-P+) and spike it with exactly 1.0% DMSO .
DMSO Solvent Correction Curve:
Prepare a series of 8 buffer solutions with DMSO concentrations ranging from 0.5% to 1.5% .
Inject these solutions over both the reference and active flow cells to generate a calibration curve. The software will use this to subtract bulk refractive index artifacts.
Analyte Preparation & Injection:
Perform a 2-fold serial dilution of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid in the 1.0% DMSO running buffer (Concentration range: 0.39 µM to 50 µM).
Inject the compound series using Multi-Cycle Kinetics (MCK): 60 seconds association time, 120 seconds dissociation time, at a flow rate of 30 µL/min.
Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract the
KD
,
kon
, and
koff
.
Title: Assay Operations for SAR Support (Assay Guidance Manual)
Source: National Center for Biotechnology Information (NCBI) / National Center for Advancing Translational Sciences
URL: [Link] [1]
Title: Interference with Fluorescence and Absorbance (Assay Guidance Manual)
Source: National Center for Biotechnology Information (NCBI) / National Center for Advancing Translational Sciences
URL: [Link] [2]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid .
This molecule presents a classic "brick dust/grease" paradox in drug discovery and biophysical assays. It possesses a highly lipophilic, electron-withdrawing 2-cyano-4-nitrophenyl moiety coupled with an ionizable carboxylic acid. Understanding the thermodynamic causality behind its phase behavior is critical for developing self-validating experimental protocols that prevent artifactual data.
Part 1: Mechanistic Troubleshooting FAQs
Q1: Why does 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid precipitate immediately when diluted from a DMSO stock into my biological assay buffer?A1: The precipitation is driven by a sudden shift in the dielectric constant of the solvent environment. In 100% DMSO, the entire molecule is readily solvated. However, poor aqueous solubility causes rapid precipitation from aqueous media after the dilution of DMSO stock solutions[1]. If your buffer pH is near or below the pKa of the carboxylic acid (typically ~4.5 for piperidine-4-carboxylic acids), the molecule remains unionized. Consequently, the hydrophobic effect forces the lipophilic 2-cyano-4-nitrophenyl groups to self-associate and crash out of solution[2].
Q2: How does pH manipulation resolve the solubility barrier for this specific compound?A2: Solubility is fundamentally linked to the ionization state of the molecule. To achieve >99% ionization, the buffer pH must be maintained at least two units above the pKa of the carboxylic acid. In general, the ionized form of a drug is considerably more water-soluble than its neutral counterpart[2]. By adjusting your assay buffer to pH 7.4, you facilitate in situ salt formation (e.g., forming a sodium carboxylate), which significantly increases the dipole-dipole interactions between the molecule and water, preventing immediate precipitation.
Q3: Even at pH 7.4, I observe micro-precipitation at concentrations >50 µM. How can I achieve higher concentrations for biophysical assays?A3: Even when the carboxylic acid is ionized, the bulky 2-cyano-4-nitrophenyl group can drive the formation of hydrophobic micelles or micro-precipitates at higher concentrations. To overcome this, we recommend utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cavity diameter of β-cyclodextrins is the most appropriate size for incorporating aromatic compounds[3]. HP-β-CD forms a host-guest inclusion complex, shielding the hydrophobic cyano-nitrophenyl group from water while its hydrophilic exterior maintains excellent aqueous solubility, effectively preventing aggregation without altering the compound's covalent structure[4].
Q4: How do I validate that my compound is truly in solution and not forming nano-aggregates that could cause artifactual assay readouts?A4: Visual inspection is insufficient. Compounds with unacceptable kinetic solubility often form invisible nano-aggregates that scatter light and sequester the compound, which can yield erroneously high IC50 values or artifactual data in in vitro models[5]. You must validate solubility using a turbidimetric assay. By measuring the absorbance of your final solution at 620 nm against a buffer blank, you can definitively confirm the absence of colloidal aggregates[5].
Primary Stock Generation: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a 50 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete disruption of the crystal lattice.
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4). The hydrophilic exterior of the cyclodextrin will maintain aqueous solubility, while the hydrophobic cavity will encapsulate the lipophilic 2-cyano-4-nitrophenyl moiety[4].
Complexation and Dilution: Slowly add the 50 mM DMSO stock dropwise into the 20% HP-β-CD PBS solution while under continuous vortexing to achieve your target final concentration (e.g., 500 µM). The slow addition prevents local supersaturation and subsequent nucleation. Ensure the final DMSO concentration remains ≤1.0% to prevent cell toxicity[1].
pH Verification and Adjustment: Measure the pH of the final solution. The addition of the weak acid may slightly lower the pH of the buffer. If the pH drops below 7.0, carefully titrate with 0.1 M NaOH to return the pH to 7.4. This ensures the carboxylic acid remains fully ionized[2].
Validation via Turbidimetry (Self-Validation Step): Transfer 200 µL of the final solution to a 96-well clear-bottom plate. Read the absorbance at 620 nm using a microplate reader. An absorbance value equal to the blank (buffer + HP-β-CD only) confirms the absence of colloidal aggregates, validating the solution for downstream assays[5].
Part 5: References
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules
Source: nih.gov
URL: [Link]
Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes
Source: nih.gov
URL: [Link]
Title: The Significance of Acid/Base Properties in Drug Discovery
Source: nih.gov
URL: [Link]
Title: Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays
Source: scirp.org
URL: [Link]
A Comparative Guide for Drug Discovery: The Strategic Utility of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid versus Standard Piperidine Scaffolds
Introduction: The Enduring Primacy of the Piperidine Scaffold The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and privileged scaffolds in modern medicinal chemistry.[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Enduring Primacy of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and privileged scaffolds in modern medicinal chemistry.[1][2] Its prevalence is not coincidental; the piperidine motif offers a unique combination of desirable properties for drug design. Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal target engagement.[3] Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, often improving aqueous solubility and facilitating critical interactions with biological targets.[4] These attributes have led to the incorporation of piperidine derivatives in over twenty classes of pharmaceuticals, ranging from potent analgesics and antipsychotics to innovative anticancer and antiviral agents.[1][5]
This guide provides a comparative analysis of a specific, highly functionalized building block, 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid , against the backdrop of more "standard" or traditionally employed piperidine derivatives. We will deconstruct its unique structural features, explore its potential in synthetic library generation, and contrast this with the established roles of conventional piperidine classes. This analysis is designed to provide researchers and drug development professionals with a strategic perspective on how to leverage such advanced intermediates for novel lead discovery.
Section 1: Deconstructing the Target Scaffold: 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
The subject of our analysis, 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (Molecular Formula: C₁₃H₁₃N₃O₄), is best understood not as an end-stage drug but as a highly versatile synthetic intermediate.[6] Its power lies in the strategic placement of three key functional groups, each offering a distinct handle for chemical elaboration.
Structural Features and Their Implications:
Piperidine-4-carboxylic Acid Core: This is a foundational element in drug discovery. The carboxylic acid at the 4-position provides a robust and predictable site for modification, most commonly through amide bond formation. This allows for the introduction of diverse chemical functionalities to explore the surrounding chemical space of a target's binding pocket. This core is a common starting point for synthesizing a wide array of derivatives.[7]
The N-Aryl Linkage: The direct attachment of the piperidine nitrogen to a phenyl ring defines it as an N-aryl piperidine. This linkage significantly reduces the basicity of the piperidine nitrogen compared to its N-alkyl counterparts, altering its pharmacokinetic profile and potential for hydrogen bonding.
Electron-Withdrawing Phenyl Substituents (Cyano and Nitro): This is the most distinguishing feature. The ortho-cyano (-CN) and para-nitro (-NO₂) groups are potent electron-withdrawing groups. Their presence has profound electronic effects:
Modulation of Physicochemical Properties: The cyano and nitro groups increase the polarity of the molecule and offer potential hydrogen bond acceptor sites. The cyano group, in particular, is a common feature in many enzyme inhibitors, where it can form key interactions with active site residues.
Section 2: The Benchmark: Standard Piperidine Derivatives in Medicinal Chemistry
To appreciate the unique potential of our target scaffold, we must compare it to established classes of piperidine derivatives that have proven therapeutic value.
Derivative Class
Core Structure
Key Therapeutic Areas
Notable Examples
4-Anilidopiperidines
Piperidine with an anilido group at the 4-position
These "standard" derivatives typically feature less reactive N-aryl groups and rely on modifications at the 1 and 4-positions for SAR exploration.[10] While highly successful, the synthetic strategies for these classes are well-established and offer less opportunity for novel diversification directly on the N-aryl ring itself.
Section 3: A Comparative Workflow: From Scaffold to Library
The primary advantage of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid is its capacity to serve as a hub for generating diverse chemical libraries through orthogonal synthetic strategies. A typical workflow would exploit the distinct reactivity of its functional groups.
Experimental Protocol 1: Amide Library Synthesis at the C4-Position
This protocol details the parallel synthesis of an amide library, a foundational step in exploring the structure-activity relationship (SAR) around the piperidine core.
Objective: To couple a diverse set of primary and secondary amines to the C4-carboxylic acid to probe interactions with a target binding pocket.
Methodology:
Scaffold Preparation: Dissolve 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
Activation of Carboxylic Acid: Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by TLC or LC-MS.
Scientific Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers were present). DIPEA acts as a base to neutralize the acid formed during the reaction without interfering with the coupling process.
Amine Addition: In separate reaction vessels (e.g., a 96-well plate), add a solution of each desired amine (1.2 eq) in DMF.
Coupling Reaction: Transfer the activated scaffold solution from Step 2 to each of the amine-containing wells. Seal the plate and allow it to shake at room temperature for 4-16 hours.
Workup and Purification: Upon reaction completion, quench the reaction with water. The products can be purified via parallel purification techniques such as reverse-phase HPLC.
Analysis: Confirm the structure and purity of each library member using LC-MS and ¹H NMR.
Experimental Protocol 2: Modification of the N-Aryl Ring via Nitro Reduction
This protocol demonstrates how the nitro group can be selectively transformed, opening up a second vector for diversification.
Objective: To reduce the nitro group to an amine, which can then be further functionalized (e.g., via acylation, sulfonylation, or reductive amination).
Methodology:
Starting Material: Select a desired compound from the amide library generated in Protocol 1. Dissolve the compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~0.1 eq by weight).
Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
Scientific Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines with high selectivity, leaving the cyano group and amide bond intact.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the aniline product.
Further Derivatization: The resulting aniline can be used directly in subsequent reactions to add further diversity to the molecule.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways originating from the central scaffold.
Caption: Divergent synthetic workflow for library generation.
Section 4: Hypothetical Case Study: Application in P2X₇ Antagonist Design
The P2X₇ receptor, an ATP-gated ion channel, is a target for inflammatory and neuropathic pain disorders. Many known P2X₇ antagonists feature a cyanoguanidine or similar cyano-containing moiety.[11][12] The 2-cyano-4-nitrophenyl scaffold is an intriguing starting point for designing novel antagonists.
Hypothetical Binding and SAR:
Hinge-Binding Mimic: The ortho-cyano group on the N-phenyl ring is well-positioned to act as a hydrogen bond acceptor, potentially interacting with key residues in a manner analogous to the hinge-binding motifs seen in kinase inhibitors.
Exploring the Solvent-Front: The C4-amide substituent can be varied to extend into the solvent-exposed region of the binding site, allowing for optimization of potency and pharmacokinetic properties.
Deep Pocket Interactions: Subsequent reduction of the nitro group to an aniline (as in Protocol 2) and further derivatization could introduce functionalities that interact with deeper pockets of the receptor, potentially increasing selectivity and potency.
Caption: Conceptual binding mode in a target active site.
Conclusion
While standard piperidine derivatives represent a rich and validated source of therapeutic agents, the future of drug discovery often lies in the intelligent application of novel, highly functionalized building blocks. 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid is a prime example of such a scaffold. It moves beyond the traditional N-alkyl and simple N-aryl piperidines by incorporating a chemically activated N-phenyl ring.
Its true value is not as a standalone agent but as a strategic starting point for creating large, diverse, and novel chemical libraries. The orthogonal reactivity of the C4-carboxylic acid and the activated N-aryl ring provides medicinal chemists with a powerful tool to rapidly explore complex SAR and develop next-generation therapeutics. By understanding the unique chemical causality embedded in its structure, researchers can design more efficient and innovative drug discovery campaigns.
References
Yusupov, R. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
BenchChem (2025). Structure-activity relationship (SAR) of piperidinyl piperidine analogues. BenchChem.
Khamitova, K. K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration.
Kim, K., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
ResearchGate (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
Zheng, Y., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Omega. Available at: [Link]
Kumar, S., et al. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry. Available at: [Link]
Wieczorek, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate (n.d.). Classes of Piperidine-Based Drugs. ResearchGate. Available at: [Link]
NextSDS (n.d.). 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]
PubMed (2021). Pharmacokinetics and Pharmacodynamic Herb-Drug Interaction of Piperine with Atorvastatin in Rats. PubMed. Available at: [Link]
Semantic Scholar (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Semantic Scholar. Available at: [Link]
Appchem (n.d.). 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid. Appchem. Available at: [Link]
Encyclopedia.pub (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
Wille, D. R., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available at: [Link]
Dana Bioscience (n.d.). 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide 250mg. Dana Bioscience. Available at: [Link]
Northwestern Medical Journal (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]
NextSDS (n.d.). 1-(2-CARBOXY-4-NITROPHENYL)-4-PIPERIDINECARBOXYLIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]
PrepChem.com (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available at: [Link]
ResearchGate (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. Available at: [Link]
EMBL-EBI (n.d.). Document: Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. ChEMBL. Available at: [Link]
Google Patents (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Google Patents.
Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic Acid Analogs in Preclinical Models
Executive Summary & Scaffold Rationale
The 1-arylpiperidine-4-carboxylic acid framework represents a privileged and highly versatile scaffold in modern medicinal chemistry, serving as the foundation for numerous biologically active compounds. Specifically, 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid (CAS 903863-91-2) acts as a critical synthetic building block[1].
The stereoelectronic profile of this molecule is uniquely defined by the 2-cyano-4-nitrophenyl moiety. The nitro group (-NO
2
) at the para position exerts profound -M (mesomeric) and -I (inductive) effects, withdrawing electron density from the piperidine nitrogen. This significantly reduces the basicity of the amine, increasing the fraction of un-ionized molecules at physiological pH (7.4) and thereby enhancing passive membrane permeability. Concurrently, the ortho-cyano group (-CN) provides a sterically compact, highly directional hydrogen-bond acceptor, which is critical for orienting the scaffold within enzymatic or receptor binding pockets.
When compared to its structural analogs—such as 1-(4-cyanophenyl)piperidine-4-carboxylic acid (CAS 162997-21-9), which lacks the nitro group[2]—the dual-substituted scaffold offers distinct advantages in tuning lipophilicity and target residence time. This guide objectively compares the efficacy of derivatives synthesized from this core scaffold across antiviral, anti-inflammatory, and oncology models.
Comparative Efficacy: Quantitative Profiling
Derivatization of the carboxylic acid tail (e.g., into carboxamides or esters) or substitution on the piperidine ring radically shifts the molecule's pharmacological target. Recent high-throughput screening and phenotypic assays have mapped the efficacy of these analogs across three primary therapeutic domains:
Antiviral Activity (Cytomegalovirus): Piperidine-4-carboxamides have demonstrated potent anti-cytomegalovirus (CMV) activity. Optimized analogs inhibit late-stage viral replication with EC
50
values in the sub-micromolar range (0.21–0.30 µM) and exhibit exceptional safety profiles with Selectivity Indices (SI) > 1500[3].
Anti-Inflammatory Activity (COX-2): Derivatives featuring substituted sulfonamides on the piperidine moiety exhibit promising anti-inflammatory activity, achieving targeted COX-2 inhibition rates between 79.6% and 84.2%[4].
Oncology (A549 Lung Cancer): Piperidine complexes have demonstrated dose-dependent cytotoxicity against A549 lung cancer cells, achieving maximum cytotoxicity of 66.90% at 100 µM with an IC
50
of 32.43 µM[5].
Table 1: Comparative Biological Efficacy of Piperidine-4-Carboxylic Acid Analogs
To accurately assess the comparative efficacy of these analogs, researchers employ dual-track biological screening. The derivatization of the core scaffold dictates its entry into either phenotypic cancer screening or target-directed antiviral assays.
Workflow detailing the derivatization and dual-track biological screening of piperidine analogs.
Once synthesized, the analogs exert their efficacy through distinct intracellular mechanisms depending on their functional groups. Carboxamides tend to disrupt viral DNA polymerase or late-stage replication proteins, while sulfonamide derivatives competitively bind the COX-2 active site.
Dual mechanistic pathways of piperidine-4-carboxylic acid analogs in inflammatory and viral models.
Validated Experimental Protocols
To ensure data integrity and reproducibility, the following self-validating protocols are standard for evaluating the efficacy of these analogs.
This assay quantifies antiviral efficacy while simultaneously ruling out non-specific host cell toxicity[3].
Cell Seeding & Infection: Seed primary human foreskin fibroblasts (HFFs) in 96-well clear-bottom plates. Infect the cells with a pp28-luciferase CMV strain (Towne) at a Multiplicity of Infection (MOI) of 1 PFU/cell.
Causality: Standardizing the MOI ensures uniform viral entry across all wells, minimizing baseline variability and preventing rapid cell lysis before the 72-hour mark.
Compound Treatment: Administer the piperidine analogs at a concentration gradient (0.1 µM to 30 µM). Include Ganciclovir as a positive control and 0.1% DMSO as a vehicle control.
Causality: The vehicle control establishes the 100% viral replication baseline, while Ganciclovir validates the assay's sensitivity to known DNA polymerase inhibitors.
Incubation & Lysis: Incubate for 72 hours post-infection (hpi). Lyse the cells using a standard reporter lysis buffer.
Causality: A 72-hour window is critical as it allows the virus to complete its replication cycle and express the late-stage pp28 protein, which is fused to the luciferase reporter[3].
Quantification & Counter-Screen: Measure luminescence to determine the EC
50
. In parallel, perform an MTT cell viability assay on uninfected HFFs treated with the same compound gradient to determine the CC
50
(50% Cytotoxic Concentration).
Causality: A compound that induces host cell death will artificially lower viral luminescence. Calculating the Selectivity Index (SI = CC
50
/EC
50
) ensures the observed effect is a true antiviral mechanism. An SI > 10 is the accepted threshold for progression.
Protocol B: In Vitro COX-2 Inhibition Assay
Evaluates the anti-inflammatory potential of sulfonamide-substituted piperidine analogs[4].
Enzyme Preparation: Pre-incubate recombinant human COX-2 with the test analogs (10 µM) in a Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 37°C.
Causality: Hematin is an essential cofactor required for the peroxidase activity of the COX enzyme; omitting it results in false negatives.
Substrate Addition: Initiate the reaction by adding arachidonic acid (AA).
Causality: AA is the endogenous substrate for COX-2, which converts it into Prostaglandin G2 (PGG2). Competitive inhibitors will block this specific binding event.
Detection & Analysis: Measure the peroxidase-catalyzed oxidation of a colorimetric substrate (e.g., TMPD) at 590 nm. Calculate the percentage of inhibition relative to the vehicle control.
Validating the Biological Activity of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic Acid In Vivo: A Comparative Guide
As drug development professionals navigate the complex landscape of G-protein coupled receptor (GPCR) modulation, validating novel synthetic compounds requires rigorous, self-validating experimental designs. 1-(2-Cyano-4...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals navigate the complex landscape of G-protein coupled receptor (GPCR) modulation, validating novel synthetic compounds requires rigorous, self-validating experimental designs. 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (CAS: 903863-91-2), hereafter referred to as CNP-P4C , is an investigational small molecule. Its core structural motif—a substituted piperidine-4-carboxylic acid—is a well-documented pharmacophore for targeting Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43)[1].
FFAR2 plays a pivotal role in metabolic homeostasis and immune regulation, primarily by sensing short-chain fatty acids (SCFAs) and modulating neutrophil migration[2]. To objectively evaluate CNP-P4C's therapeutic potential, we must benchmark its in vivo performance against established, clinical-stage alternatives.
Comparative Profiling: Establishing the Benchmarks
To determine whether CNP-P4C acts as an agonist, antagonist, or allosteric modulator, it must be compared against gold-standard reference compounds in parallel workflows.
4-CMTB (The Agonist Benchmark): A potent, selective FFAR2 agonist and positive allosteric modulator (pEC50 = 6.38)[3]. 4-CMTB is widely utilized to study the receptor's role in suppressing inflammatory conditions, such as allergic asthma and dermatitis, by driving Gq/Gi signaling[4],[2].
GLPG0974 (The Antagonist Benchmark): A highly selective, orally available FFAR2 antagonist (IC50 = 9 nM)[5]. Originally developed for ulcerative colitis, it potently inhibits acetate-induced neutrophil migration and serves as a critical tool for blocking aberrant FFAR2 activation[6],[7],[8].
Table 1: Physicochemical and Target Profile Comparison
Understanding why we select specific in vivo models requires mapping the target's signaling causality. FFAR2 couples to both Gq (driving intracellular calcium mobilization) and Gi/o (inhibiting cAMP production) pathways. Agonists like 4-CMTB enhance these pathways to modulate immune cell activity, whereas antagonists like GLPG0974 block the receptor to prevent excessive neutrophil infiltration into mucosal tissues.
A robust validation protocol must be a self-validating system . If CNP-P4C shows no efficacy, we must be able to definitively attribute the failure to a lack of target engagement rather than poor absorption. Therefore, the workflow is split into two mandatory phases: Pharmacokinetic (PK) Profiling and Efficacy Modeling.
Protocol 1: Pharmacokinetic (PK) Profiling
Causality: Before testing efficacy, systemic exposure must be confirmed. Without knowing the maximum concentration (
Cmax
) and half-life (
t1/2
), dosing regimens are merely guesswork.
Step-by-Step Workflow:
Formulation: Suspend CNP-P4C, 4-CMTB, and GLPG0974 in 0.5% Methylcellulose/0.1% Tween-80 for oral (PO) administration, and 5% DMSO/95% Saline for intravenous (IV) administration.
Administration: Dose male Sprague-Dawley rats (n=3 per route/compound). Administer 1 mg/kg IV and 10 mg/kg PO.
Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Analysis: Extract plasma and quantify compound concentrations using LC-MS/MS. Calculate bioavailability (
F%
). Proceed to Protocol 2 only if PO bioavailability exceeds 20%.
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Efficacy Model
Causality: FFAR2 is highly expressed in the intestinal epithelium and immune cells. The DSS model chemically induces mucosal injury, triggering neutrophil infiltration. By running CNP-P4C alongside an agonist (4-CMTB) and an antagonist (GLPG0974), the assay brackets the pharmacological spectrum, ensuring internal assay validity regardless of CNP-P4C's outcome.
Fig 2: In vivo DSS-colitis workflow for validating FFAR2 modulators.
Step-by-Step Workflow:
Induction: Administer 2.5% DSS in the drinking water of C57BL/6 mice (n=10 per group) for 7 days.
Dosing: Concurrently administer daily oral gavages of Vehicle, 4-CMTB (10 mg/kg), GLPG0974 (10 mg/kg), or CNP-P4C (10 mg/kg).
Clinical Monitoring: Record daily body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
Endpoint Analysis (Day 8): Euthanize mice. Measure colon length (a proxy for tissue fibrosis/inflammation).
Biochemical Validation: Homogenize distal colon tissue and measure Myeloperoxidase (MPO) activity. Rationale: MPO directly correlates with neutrophil infiltration, the primary downstream target of FFAR2 modulation.
Data Interpretation & Expected Outcomes
To objectively evaluate CNP-P4C, its data must be contextualized against the reference controls. Table 2 illustrates the quantitative framework used to interpret the compound's biological activity.
Table 2: Representative In Vivo Efficacy Data Framework
Scientist's Insight: If CNP-P4C restores colon length and suppresses MPO activity to levels comparable to GLPG0974, it strongly suggests the compound acts as an FFAR2 antagonist, preventing pathogenic neutrophil migration. Conversely, if it mimics 4-CMTB, it likely acts as an agonist promoting mucosal healing. If it fails to differentiate from the Vehicle group despite passing Protocol 1 (PK Profiling), the compound lacks sufficient target engagement at the tested dose.
Comparing synthetic routes for high-purity 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
Executive Summary 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid—also known as 2-(4-carboxypiperidin-1-yl)-5-nitrobenzonitrile—is a critical building block in the development of targeted therapeutics, particularly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid—also known as 2-(4-carboxypiperidin-1-yl)-5-nitrobenzonitrile—is a critical building block in the development of targeted therapeutics, particularly in the synthesis of receptor antagonists and enzyme inhibitors[1]. The structural integrity of this molecule relies on the precise formation of a carbon-nitrogen bond between a highly deactivated aromatic ring and a secondary amine.
As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this molecule: Route A (utilizing 2-fluoro-5-nitrobenzonitrile) and Route B (utilizing 2-chloro-5-nitrobenzonitrile). This guide objectively compares these alternatives, detailing the mechanistic causality, self-validating experimental protocols, and quantitative performance data to help drug development professionals select the optimal route for scale-up.
Mechanistic Rationale: The SNAr Dichotomy
The synthesis of this target molecule is governed by a mechanism. The aromatic precursor is highly activated: the electron-withdrawing nitro (-NO₂) group at the para position and the cyano (-CN) group at the ortho position synergistically deplete electron density from the halogen-bearing carbon.
When piperidine-4-carboxylic acid (isonipecotic acid) is introduced, its secondary amine attacks the electrophilic carbon, forming a resonance-stabilized Meisenheimer complex. The subsequent elimination of the halide anion yields the final product.
Figure 1: Addition-elimination mechanism (SNAr) for the synthesis of the target molecule.
Causality of Reagent Selection
Base (K₂CO₃): Potassium carbonate is utilized instead of organic bases (like triethylamine) because it is a heterogeneous, mild inorganic base. It effectively deprotonates the piperidine nitrogen to maintain its nucleophilicity without being strong enough to hydrolyze the sensitive cyano group[2].
Leaving Group (F vs. Cl): Fluoride is a vastly superior leaving group in SNAr reactions[3]. Its high electronegativity intensely polarizes the C-F bond, accelerating the rate-determining nucleophilic attack. Chloride relies primarily on weaker inductive effects, requiring higher thermal energy to overcome the activation barrier[4].
Comparative Data Analysis
The choice between the fluoro- and chloro-precursors is a classic trade-off between kinetic efficiency and raw material cost. Below is a quantitative comparison based on optimized laboratory-scale data.
Parameter
Route A (Fluoro-Precursor)
Route B (Chloro-Precursor)
Reactivity (SNAr Rate)
High
Moderate
Reaction Temperature
80°C
110°C
Reaction Time
2 – 4 hours
10 – 12 hours
Yield (Isolated)
88 – 92%
75 – 82%
Purity (HPLC)
>99% (Direct Precipitation)
>98% (Post-Recrystallization)
Precursor Cost
High
Low
E-Factor (Waste)
Lower
Higher (Requires extraction step)
Self-Validating Experimental Protocols
In process chemistry, a protocol must inherently signal its own success or failure. The following methodologies are designed with built-in validation checkpoints to ensure absolute trustworthiness.
Route A: The Fluoro-Precursor Pathway (High-Efficiency)
This route is ideal for rapid, high-purity synthesis where precursor cost is secondary to yield and time.
Initiation: In a 250 mL round-bottom flask, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq, 10 mmol) and piperidine-4-carboxylic acid (1.1 eq, 11 mmol) in 50 mL of anhydrous DMF.
Self-Validation: The suspension will immediately turn deep yellow/orange, visually confirming the formation of the charge-transfer complex and the active deprotonated nucleophile.
Heating: Stir the mixture at 80°C for 3 hours. Monitor via TLC (DCM:MeOH 9:1). Complete consumption of the starting material validates the reaction endpoint.
Workup: Cool to room temperature and pour into 200 mL of ice-cold distilled water. The mixture will be basic (pH ~10), and the product will remain completely dissolved as the potassium carboxylate salt.
Isoelectric Precipitation: Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches strictly 3.5 – 4.0.
Self-Validation: A thick, bright yellow precipitate of the free carboxylic acid will crash out exclusively at this isoelectric point. If the pH drops below 2, unwanted protonation of the piperidine nitrogen may cause the product to re-dissolve.
Isolation: Filter, wash with cold water (3 x 20 mL), and dry under vacuum at 50°C.
Route B: The Chloro-Precursor Pathway (Cost-Effective)
This route is preferred for large-scale manufacturing where the lower cost of offsets the longer reaction times[4].
Initiation: Dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq, 10 mmol) and piperidine-4-carboxylic acid (1.2 eq, 12 mmol) in 50 mL of DMSO. Note: The slight excess of nucleophile compensates for the slower kinetics.
Base Addition: Add K₂CO₃ (3.0 eq, 30 mmol).
Heating: Stir at 110°C for 12 hours.
Self-Validation: The higher temperature necessitates the use of DMSO (b.p. 189°C) to prevent solvent loss. The reaction mixture will darken significantly compared to Route A.
Workup & Impurity Purge: Pour into 250 mL of ice-water. Extract the basic aqueous layer with Ethyl Acetate (2 x 50 mL).
Self-Validation: This liquid-liquid extraction is a critical self-correcting step. It selectively removes any unreacted, non-polar 2-chloro-5-nitrobenzonitrile while the target product remains safely in the aqueous phase as a salt.
Acidification: Acidify the aqueous layer with 1M HCl to pH 3.5 – 4.0 to precipitate the product.
Isolation: Filter, wash with water, and recrystallize from hot Ethanol/Water (7:3) to afford the pure product.
Workflow Visualization
Figure 2: Comparative experimental workflow for Route A (Fluoro) and Route B (Chloro) precursors.
References
Google Patents. "CA2362381C - Amide compounds and medicinal use thereof.
ResearchGate. "Reactions of Hydroxypyridines with 1-Chloro-2,4,6-trinitrobenzene − Product Structure, Kinetics, and Tautomerism." Available at: [Link]
United States Patent and Trademark Office. "US Patent 7,317,125 - Bolin et al.
Cross-validation of LC-MS/MS methods for 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
An In-Depth Guide to the Cross-Validation of LC-MS/MS Methods for 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid in Human Plasma Authored by a Senior Application Scientist This guide provides a comprehensive compa...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Cross-Validation of LC-MS/MS Methods for 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid in Human Plasma
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison and detailed protocols for the cross-validation of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (CNP-piperidine-COOH) in human plasma. It is designed for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data to support pharmacokinetic (PK) and toxicokinetic (TK) studies.
The narrative explains the causality behind experimental choices, particularly addressing the analytical challenges posed by the analyte's chemical structure. All protocols are grounded in and cite authoritative regulatory guidelines to ensure scientific integrity.
Introduction: The Imperative for Method Cross-Validation
In drug development, the bioanalytical methods used to quantify drug concentrations in biological matrices are critical for regulatory decisions regarding safety and efficacy.[1] It is essential that these methods are well-characterized, fully validated, and documented to ensure data reliability.[1]
The analyte of interest, 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (CAS: 903863-91-2, Formula: C₁₃H₁₃N₃O₄)[2][3], is a small molecule whose journey through the drug development pipeline may involve analysis at different laboratories or using evolved analytical methods over time. When data from different methods or sites must be compared or combined, a cross-validation is required.[4][5]
Cross-validation serves to demonstrate the relationship and comparability of data between two distinct analytical methods.[6] According to the International Council for Harmonisation (ICH) M10 guideline, which provides global standards for bioanalytical method validation, cross-validation is essential for ensuring the consistency of data that supports regulatory submissions.[1][6][7] This guide will compare two validated LC-MS/MS methods for CNP-piperidine-COOH and detail the process of their cross-validation.
The Analytical Challenge of CNP-piperidine-COOH
The chemical structure of CNP-piperidine-COOH presents specific analytical challenges for LC-MS/MS quantification. Its carboxylic acid moiety makes it a polar compound, which can lead to:
Poor retention on traditional reversed-phase (RP) chromatography columns.[8]
Inefficient ionization in electrospray ionization (ESI), potentially compromising sensitivity.[9][10]
Susceptibility to matrix effects , where other components in the biological sample can suppress or enhance the analyte signal.[11]
Potential for instability , such as spontaneous decarboxylation, during sample processing due to changes in pH or temperature.[9][10]
These challenges necessitate careful method development and provide a strong rationale for evolving a method, for instance, from an early-phase exploratory assay to a more robust, high-throughput version for later-stage clinical trials—a perfect scenario requiring cross-validation.
Comparative Overview of Two Validated Methods
We will compare two hypothetical, yet scientifically plausible, methods for quantifying CNP-piperidine-COOH in human plasma.
Method A: An initial, fully validated method utilizing Liquid-Liquid Extraction (LLE) for sample cleanup and a standard C18 column for chromatographic separation.
Method B: A revised, fully validated high-throughput method employing Protein Precipitation (PPT) and a mixed-mode column to improve retention and shorten run times.
Figure 1: High-Level Workflow Comparison
Detailed Experimental Protocols
The following sections provide step-by-step protocols for sample preparation and LC-MS/MS analysis for both methods.
Method A: LLE with C18 Chromatography
Rationale: LLE is often used in early method development to achieve very clean extracts, minimizing matrix effects and establishing a baseline for analyte recovery. A standard C18 column is a workhorse of reversed-phase chromatography.
Protocol:
Sample Thawing: Thaw human plasma samples and quality control (QC) standards at room temperature.
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
Internal Standard (IS) Spiking: Add 25 µL of the working IS solution (e.g., a stable isotope-labeled version of the analyte in 50% methanol).
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A/B (80:20) mixture.
Injection: Inject 10 µL onto the LC-MS/MS system.
Method B: Protein Precipitation with Mixed-Mode Chromatography
Rationale: PPT is a much faster sample preparation technique, ideal for high-throughput environments.[12] A mixed-mode column, combining reversed-phase and anion-exchange properties, is chosen to improve the retention of the polar carboxylic acid analyte, allowing for a shorter, more efficient gradient.[8]
Protocol:
Sample Thawing: Thaw human plasma samples and QCs at room temperature.
Aliquoting: Pipette 50 µL of plasma into a 96-well deep-well plate.
Precipitation & IS Addition: Add 200 µL of cold acetonitrile containing the internal standard.
Mixing: Seal the plate and vortex for 5 minutes to precipitate proteins.
Centrifugation: Centrifuge the plate at 4,000 rpm for 15 minutes.
Supernatant Transfer: Transfer 100 µL of the clear supernatant to a new 96-well plate.
Dilution: Add 100 µL of water to the supernatant to reduce the organic content and improve peak shape upon injection.
Injection: Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes the instrumental parameters for both methods.
Parameter
Method A
Method B
LC System
Standard HPLC/UHPLC System
High-Performance UHPLC System
Column
Standard C18 (e.g., 2.1 x 50 mm, 2.6 µm)
Mixed-Mode RP/Anion Exchange (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile
Flow Rate
0.4 mL/min
0.5 mL/min
Gradient
8-minute linear gradient from 20% to 95% B
4-minute linear gradient from 10% to 90% B
MS System
Triple Quadrupole Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization, Positive (ESI+)
Electrospray Ionization, Positive (ESI+)
MRM Transition
e.g., m/z 276.1 -> 158.1
e.g., m/z 276.1 -> 158.1
IS Transition
e.g., m/z 280.1 -> 162.1 (for a +4 Da SIL IS)
e.g., m/z 280.1 -> 162.1 (for a +4 Da SIL IS)
The Cross-Validation Study Design
The objective is to compare the performance of Method A (Reference Method) and Method B (Comparator Method). The study must be designed according to regulatory expectations.[4][5]
Figure 2: Cross-Validation Experimental Workflow
Study Samples
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. Analyze at least six replicates at each level with both methods.
Incurred Samples: Select a set of at least 20 incurred samples from a previous study that were analyzed using Method A. The samples should be chosen to cover the calibration range.
Acceptance Criteria
While ICH M10 does not mandate strict pass/fail criteria for cross-validation, it requires a clear demonstration of data relationship.[6] A common and scientifically sound approach is to adopt criteria similar to those used for Incurred Sample Reanalysis (ISR).
QC Samples: The mean concentration from Method B should be within ±15% of the mean concentration from Method A for each QC level.
Incurred Samples: The percentage difference between the initial value (Method A) and the re-assayed value (Method B) should be within ±20% for at least 67% of the samples. The percentage difference is calculated as:
% Difference = ((Value Method B - Value Method A) / Mean of Both Values) * 100
Hypothetical Results and Data Interpretation
The following tables present hypothetical data from our cross-validation study.
Table 1: Comparison of Quality Control (QC) Samples
QC Level
Method A Mean Conc. (ng/mL) (n=6)
Method B Mean Conc. (ng/mL) (n=6)
% Difference from Method A
Status
Low QC (5 ng/mL)
5.12
4.98
-2.7%
Pass
Mid QC (50 ng/mL)
52.3
49.9
-4.6%
Pass
High QC (400 ng/mL)
395.7
380.1
-3.9%
Pass
Interpretation: The QC data show a small negative bias in Method B relative to Method A, but all levels are well within the ±15% acceptance limit. This indicates that under idealized conditions (spiked samples), the methods perform comparably. The slight bias could be attributed to minor differences in extraction recovery or matrix effects between LLE and PPT.
Table 2: Comparison of Incurred Samples (Partial List)
Sample ID
Method A Conc. (ng/mL)
Method B Conc. (ng/mL)
Mean Conc. (ng/mL)
% Difference
Status
SUBJ-001
12.4
11.8
12.1
-5.0%
Pass
SUBJ-002
88.7
81.2
85.0
-8.8%
Pass
SUBJ-003
254.1
233.9
244.0
-8.3%
Pass
SUBJ-004
45.6
48.1
46.9
+5.3%
Pass
SUBJ-005
15.2
11.9
13.6
-24.3%
Fail
SUBJ-006
311.5
290.6
301.1
-6.9%
Pass
... (14 more samples)
...
...
...
...
...
Summary (n=20)
18/20 (90%) within ±20%
Overall Pass
Interpretation: The incurred sample results confirm the comparability of the two methods. With 90% of the samples passing the ±20% criterion, the cross-validation is successful. The one failing sample (SUBJ-005) would warrant investigation. This could be due to a specific metabolite or concomitant medication in that particular sample that interacts differently with the two sample preparation techniques, highlighting the importance of testing with real-world samples.
Conclusion and Recommendations
The cross-validation study successfully demonstrated that Method B (PPT-Mixed Mode) produces data comparable to Method A (LLE-C18) for the quantification of CNP-piperidine-COOH in human plasma. The observed minor negative bias in Method B is consistent and acceptable under regulatory guidelines.
Based on these results, data generated by both methods can be confidently combined or compared in a regulatory submission. The successful validation of the faster, high-throughput Method B allows for more efficient sample analysis in later-phase clinical trials without compromising data integrity. This guide underscores the principle that a thorough, well-documented cross-validation is not merely a procedural step but a fundamental component of ensuring bioanalytical data quality throughout the lifecycle of a drug development program.
References
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1][7]
Lee, J. W., et al. (2006). Fit-for-purpose method development and validation for successful biomarker measurement. Pharmaceutical Research, 23(2), 312–328. (Referenced in search result[13] as a foundational concept).
Yin, L., et al. (2022). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114939.[9]
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